molecular formula C10H7ClN2O3 B2811248 3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)-1,2,4-oxadiazole CAS No. 890095-80-4

3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)-1,2,4-oxadiazole

Cat. No. B2811248
CAS RN: 890095-80-4
M. Wt: 238.63
InChI Key: VVLQMOKXVARULQ-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)-1,2,4-oxadiazole, also known as BCDO, is an organic compound with a wide range of applications in the field of scientific research. BCDO is a heterocyclic compound with a five-membered ring structure and a chloromethyl substituent. Due to its unique structure and properties, BCDO has been widely studied in recent years and has been used in various applications such as drug synthesis, molecular recognition, and biological research.

Scientific Research Applications

Antibacterial and Antimicrobial Applications

3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)-1,2,4-oxadiazole derivatives have been extensively studied for their antibacterial and antimicrobial properties. A notable study by Avagyan et al. (2020) synthesized oxadiazolylbenzodioxane derivatives and assessed their antibacterial activity. Similarly, compounds synthesized by Kaplancıklı et al. (2012) demonstrated significant antimicrobial activities against a range of bacteria and fungi, indicating the potential of these compounds in treating bacterial infections and managing fungal diseases (Avagyan et al., 2020), (Kaplancıklı et al., 2012).

Nematocidal Activity

The compound's derivatives have also been explored for nematocidal activities. A study by Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety and found that certain compounds exhibited significant nematocidal activity, showing potential as lead compounds for developing new nematicides (Liu et al., 2022).

Corrosion Inhibition

Another application involves corrosion inhibition. A study by Ammal et al. (2018) synthesized 1,3,4-oxadiazole derivatives and assessed their ability to inhibit corrosion on mild steel surfaces in sulphuric acid. The compounds demonstrated effective corrosion inhibition, suggesting their potential use in protecting industrial materials (Ammal et al., 2018).

Anticancer Applications

Furthermore, 1,2,4-oxadiazole derivatives have been investigated for anticancer properties. For instance, a study identified novel apoptosis inducers and potential anticancer agents, offering a new avenue for cancer therapy (Zhang et al., 2005). Similarly, Vaidya et al. (2020) synthesized and evaluated new derivatives for anticancer activity, showing promising results against various cancer cell lines (Vaidya et al., 2020).

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-(chloromethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c11-4-9-12-10(13-16-9)6-1-2-7-8(3-6)15-5-14-7/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLQMOKXVARULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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